molecular formula C8H9N5O3 B11881609 2-((9-Methyl-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acetic acid

2-((9-Methyl-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acetic acid

Cat. No.: B11881609
M. Wt: 223.19 g/mol
InChI Key: OEYZQGNPKPRRDI-UHFFFAOYSA-N
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Description

2-((9-Methyl-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acetic acid is a chemical compound that belongs to the purine derivative family. This compound is characterized by its unique structure, which includes a purine ring system substituted with a methyl group and an aminoacetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((9-Methyl-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 9-methylguanine, which serves as the core purine structure.

    Functional Group Introduction: The aminoacetic acid moiety is introduced through a series of reactions involving the protection and deprotection of functional groups.

    Coupling Reaction: The final step involves coupling the aminoacetic acid moiety to the purine ring system under specific reaction conditions, such as the use of coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-((9-Methyl-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the purine ring system.

Scientific Research Applications

2-((9-Methyl-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential role in biological processes and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((9-Methyl-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in nucleotide metabolism, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A well-known antiviral drug with a similar purine structure.

    Ganciclovir: Another antiviral agent with structural similarities.

    Valaciclovir: A prodrug of acyclovir with enhanced bioavailability.

Uniqueness

2-((9-Methyl-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acetic acid is unique due to its specific substitution pattern and the presence of the aminoacetic acid moiety

Properties

Molecular Formula

C8H9N5O3

Molecular Weight

223.19 g/mol

IUPAC Name

2-[(9-methyl-6-oxo-1H-purin-2-yl)amino]acetic acid

InChI

InChI=1S/C8H9N5O3/c1-13-3-10-5-6(13)11-8(12-7(5)16)9-2-4(14)15/h3H,2H2,1H3,(H,14,15)(H2,9,11,12,16)

InChI Key

OEYZQGNPKPRRDI-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=C(NC2=O)NCC(=O)O

Origin of Product

United States

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